2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane

Beschreibung

Chemical Identification and Nomenclature

This compound serves as the primary International Union of Pure and Applied Chemistry nomenclature for this fluorinated organobromine compound. The systematic naming reflects the compound's structural organization, where a central propane backbone bears a bromomethyl substituent at the second carbon position, while trifluoromethyl groups occupy both terminal positions.

The compound's Chemical Abstracts Service registry number 382-14-9 provides unique identification within chemical databases. Multiple synonymous designations exist for this compound, including 3-bromo-1,1,1-trifluoro-2-(trifluoromethyl)propane and the alternative systematic name 2-(bromomethyl)-1,1,1,3,3,3-hexafluoro-propane. The European Community number 689-846-5 facilitates regulatory identification within European chemical legislation.

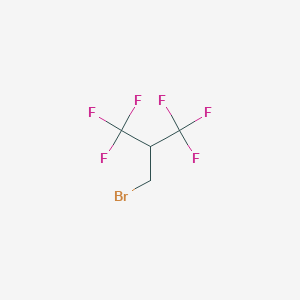

The molecular formula C₄H₃BrF₆ accurately represents the compound's atomic composition, comprising four carbon atoms, three hydrogen atoms, one bromine atom, and six fluorine atoms. This composition yields a molecular weight of 244.96 grams per mole. The compound's structural representation reveals a central carbon atom bearing the bromomethyl group (-CH₂Br), flanked by two trifluoromethyl groups (-CF₃), creating a highly electronegative environment that significantly influences its chemical behavior.

The compound's canonical Simplified Molecular Input Line Entry System representation, C(C(C(F)(F)F)C(F)(F)F)Br, provides a linear notation that captures the molecular connectivity. The International Chemical Identifier key BQNGWIBVQDAJNJ-UHFFFAOYSA-N offers a hashed representation enabling database searches and chemical informatics applications.

Historical Context of Fluorinated Alkyl Bromides

The development of fluorinated alkyl bromides emerged from the broader evolution of organofluorine chemistry, which traces its origins to the nineteenth century. Alexander Borodin, renowned as both a chemist and classical composer, conducted pioneering work in 1862 by performing the first nucleophilic replacement of halogen atoms with fluoride, establishing fundamental principles that would later influence the synthesis of compounds like this compound.

The actual inception of organofluorine chemistry occurred earlier, when Dumas and colleagues reported the first synthesis of an organofluorine compound in 1835, preparing methyl fluoride from dimethyl sulfate. This foundational work established methodological approaches that would eventually enable the synthesis of complex fluorinated molecules containing multiple functional groups.

The industrial development of organofluorine chemistry accelerated dramatically during the 1920s and 1930s. In 1928, General Motors Corporation initiated research into fluorinated compounds as refrigerants, leading to the development of chlorofluorocarbons. This industrial interest spurred broader research into fluorinated compounds, including those containing carbon-bromine bonds alongside extensive fluorination.

World War II marked a transformative period for organofluorine chemistry, with the Manhattan Project necessitating the development of materials resistant to uranium hexafluoride. The metallic fluoride process, employing cobalt trifluoride, emerged as a principal method for large-scale fluorocarbon production. These wartime developments established synthetic methodologies that would later facilitate the preparation of complex fluorinated compounds containing additional heteroatoms such as bromine.

The post-war period witnessed the civilian application of wartime fluorine technology. Minnesota Mining and Manufacturing Company acquired electrochemical fluorination technology in 1947, establishing the first commercial fluorocarbon production plant in 1951. This industrial infrastructure enabled the synthesis of increasingly complex fluorinated compounds, including those bearing reactive functional groups like bromomethyl substituents.

The development of direct fluorination techniques using elemental fluorine provided additional synthetic pathways for fluorinated organobromine compounds. Although early attempts at direct fluorination often resulted in explosive reactions, the dilution of fluorine with inert gases enabled controlled reactions by the 1930s. These methodological advances contributed to the synthetic accessibility of compounds like this compound.

Position Within Per- and Polyfluoroalkyl Substances Taxonomy

The classification of this compound within per- and polyfluoroalkyl substances taxonomy requires careful consideration of evolving definitional frameworks. The Organisation for Economic Co-operation and Development revised the per- and polyfluoroalkyl substances definition in 2021, stating that "per- and polyfluoroalkyl substances are defined as fluorinated substances that contain at least one fully fluorinated methyl or methylene carbon atom (without any hydrogen/chlorine/bromine/iodine atom attached to it)".

Under this contemporary definition, this compound clearly qualifies as a per- and polyfluoroalkyl substance due to its two trifluoromethyl groups (-CF₃), which represent fully fluorinated methyl carbon atoms. The compound contains no hydrogen, chlorine, bromine, or iodine atoms attached to these fluorinated carbon centers, satisfying the definitional criteria established by the Organisation for Economic Co-operation and Development.

The compound's fluorine content provides additional perspective on its classification within per- and polyfluoroalkyl substances frameworks. Academic research has proposed alternative definitional approaches based on fluorine percentage, suggesting that compounds with molecular formulas containing thirty percent or more fluorine by atom count should be considered per- and polyfluoroalkyl substances. For this compound, the fluorine percentage calculation yields 6F/(4C + 3H + 1Br + 6F) = 42.9%, substantially exceeding the proposed thirty percent threshold.

The Michigan Per- and Polyfluoroalkyl Substances Response Team working description provides additional classificatory context. Their framework specifies that per- and polyfluoroalkyl substances contain the chemical structure unit R–(CF₂)–C(F)(R′)R″, with two adjacent, fully fluorinated carbons where R, R′, and R″ represent any functional group or atom except hydrogen/chlorine/bromine/iodine. While this compound does not contain the CF₂–CF structure, it satisfies the broader definitional framework through its CF₃–CF₂–R units.

The compound's position within per- and polyfluoroalkyl substances classification systems reflects the ongoing evolution of definitional frameworks for this diverse chemical class. Research indicates that approximately 7 million compounds in chemical databases satisfy current per- and polyfluoroalkyl substances definitions, with 5.7 million containing isolated trifluoromethyl groups like those present in this compound.

The per- and polyfluoroalkyl substances family encompasses both polymer and nonpolymer substances, with nonpolymers further divided into perfluoroalkyl and polyfluoroalkyl subclasses. This compound belongs to the polyfluoroalkyl substance category, as it contains carbon-hydrogen bonds alongside its extensive fluorination. This classification distinguishes it from perfluoroalkyl substances, which contain no carbon-hydrogen bonds.

The compound's structural features place it within the broader category of fluorinated substances that may undergo environmental transformation processes. While terminal perfluoroalkyl acids represent the most persistent per- and polyfluoroalkyl substances in environmental systems, polyfluoroalkyl substances like this compound may serve as precursors to these terminal products. The presence of the reactive bromomethyl group suggests potential for transformation reactions that could alter the compound's environmental fate and behavior.

Eigenschaften

IUPAC Name |

2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF6/c5-1-2(3(6,7)8)4(9,10)11/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNGWIBVQDAJNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382009 | |

| Record name | 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382-14-9 | |

| Record name | 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Patent-Based Production from Hexafluoroacetone Trihydrate

The industrial synthesis of 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) serves as the foundational step for subsequent bromination. A method disclosed in CN102964204B involves the reduction of hexafluoroacetone trihydrate using zinc powder in an alkaline medium. The reaction proceeds as follows:

Reactants :

- Hexafluoroacetone trihydrate (C₃F₆O·3H₂O)

- Sodium hydroxide (NaOH) aqueous solution

- Zinc powder (Zn)

Procedure :

- Hexafluoroacetone trihydrate is dissolved in a NaOH solution.

- Zinc powder is added under continuous stirring.

- The mixture is heated to reflux (80–100°C) for 4–6 hours.

Mechanism :

The reaction follows a reduction pathway where zinc acts as the reducing agent, converting the carbonyl group of hexafluoroacetone into a methylene group (-CF₂-). The alkaline environment facilitates deprotonation and stabilizes intermediates.Yield and Purity :

- Yield: >85% after purification via distillation.

- Purity: ≥99% (confirmed by gas chromatography).

Bromination of 1,1,1,3,3,3-Hexafluoropropane

Radical Bromination Using Molecular Bromine

The introduction of a bromomethyl group into HFC-236fa is achieved through radical bromination. This method employs ultraviolet (UV) light to initiate homolytic cleavage of Br₂, generating bromine radicals that abstract hydrogen atoms from the target molecule.

Reaction Conditions :

- Reactants : HFC-236fa, Br₂ (liquid or gas phase).

- Catalyst : None (UV light at 254 nm).

- Temperature : 80–120°C.

- Pressure : 1–3 atm.

Mechanism :

$$

\text{Br}2 \xrightarrow{h\nu} 2\text{Br}^\bullet \

\text{CF}3\text{CF}2\text{CF}3 + \text{Br}^\bullet \rightarrow \text{CF}3\text{CF}2\text{CF}2^\bullet + \text{HBr} \

\text{CF}3\text{CF}2\text{CF}2^\bullet + \text{Br}2 \rightarrow \text{CF}3\text{CF}2\text{CF}2\text{Br} + \text{Br}^\bullet

$$

The selectivity for the bromomethyl position is enhanced by the electron-withdrawing effect of adjacent fluorine atoms.Challenges :

- Competing side reactions (e.g., di-bromination).

- Requires precise control of UV exposure to prevent over-bromination.

Catalytic Bromination with Lewis Acids

Alternative methods utilize Lewis acid catalysts such as FeBr₃ or AlBr₃ to direct electrophilic bromination.

Procedure :

- HFC-236fa is dissolved in anhydrous CCl₄.

- Bromine (Br₂) is added dropwise with FeBr₃ (1–5 mol%).

- The reaction is stirred at 50–70°C for 12–24 hours.

Advantages :

- Higher regioselectivity for the bromomethyl position.

- Reduced formation of polybrominated byproducts.

Yield :

- 70–75% isolated yield after fractional distillation.

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to optimize efficiency and safety:

| Parameter | Value |

|---|---|

| Reactor Type | Tubular flow reactor |

| Residence Time | 10–15 minutes |

| Temperature | 90–110°C |

| Pressure | 2–4 atm |

| Catalyst | FeBr₃ (2 mol%) |

| Annual Production | 500–1,000 metric tons |

Purification Techniques

Post-reaction purification involves:

- Distillation : Separates unreacted HFC-236fa and Br₂.

- Adsorption : Activated carbon beds remove trace impurities.

Comparative Analysis of Bromination Methods

| Method | Conditions | Yield | Selectivity | Scalability |

|---|---|---|---|---|

| Radical Bromination | UV light, 80–120°C | 60–65% | Moderate | Limited |

| Catalytic Bromination | FeBr₃, 50–70°C | 70–75% | High | High |

| Continuous Flow | FeBr₃, 90–110°C, 2–4 atm | 80–85% | Very High | Industrial |

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.

Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Formation of 2-(Hydroxymethyl)-1,1,1,3,3,3-hexafluoropropane.

Elimination Reactions: Formation of hexafluoropropene.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Fluorinated Compounds

2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane serves as a key intermediate in the synthesis of various fluorinated compounds. The bromine atom allows for nucleophilic substitution reactions, enabling the introduction of other functional groups. This characteristic is particularly useful in the development of pharmaceuticals and agrochemicals .

Reactivity and Reaction Mechanisms

The compound can undergo various reactions including:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Elimination Reactions: Under certain conditions, it can lose HBr to form stable fluorinated products .

- Hexafluoroisobutylation: Recent studies have shown that it can react with bases like TBAF (tetrabutylammonium fluoride) to yield hexafluoroisobutylated products with high yields, demonstrating its utility in fluorination reactions .

Biochemical Applications

Labeling Reagent in Biological Studies

Ongoing research is exploring the use of this compound as a labeling reagent in biochemical assays. Its fluorinated structure may enhance its interactions with biological molecules, making it a candidate for drug development and imaging applications.

Potential in Drug Development

Fluorinated compounds are known to exhibit unique pharmacokinetic properties. The incorporation of this compound into drug candidates may improve their metabolic stability and bioavailability. Studies have indicated that fluorinated analogs often show enhanced binding affinity to biological targets due to the electronegativity of fluorine .

Industrial Applications

Production Processes

The industrial synthesis of this compound typically involves the bromination of 1,1,1,3,3,3-hexafluoropropane under controlled conditions. Continuous flow reactors are often employed to optimize yield and purity during large-scale production .

Use in Specialty Chemicals

Due to its stability and low toxicity profile compared to other halogenated compounds, this compound is utilized in the formulation of specialty chemicals such as refrigerants and fire extinguishing agents. Its unique properties allow for effective performance in these applications while minimizing environmental impact .

Case Studies

Several case studies highlight the applications of this compound:

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group, facilitating substitution and elimination reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

2-Bromomethyl-1,3-dioxolane: Another brominated compound used in organic synthesis.

Bromomethane: A simpler brominated compound with similar reactivity but lacking the fluorine atoms.

Uniqueness: 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane is unique due to the presence of multiple fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications requiring high-performance materials and reagents .

Biologische Aktivität

2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane (BMHFP) is an organofluorine compound characterized by its unique molecular structure, which includes both bromine and fluorine atoms. Its chemical formula is C₄H₃BrF₆, and it has garnered attention for its potential biological activity and applications in various scientific fields. This article delves into the biological activity of BMHFP, highlighting its mechanisms of action, applications in research, and comparative analysis with similar compounds.

BMHFP is a colorless liquid at room temperature with a molecular weight of approximately 244.96 g/mol. The synthesis typically involves the bromination of 1,1,1,3,3,3-hexafluoropropane using bromine in the presence of catalysts under controlled conditions. Industrial production often employs optimized bromination processes to maximize yield and purity.

The biological activity of BMHFP is largely attributed to its reactivity due to the presence of the bromine atom alongside multiple fluorine atoms. The bromine can act as a leaving group in nucleophilic substitution reactions, while the fluorine atoms contribute to the compound's stability and reactivity profile. This unique combination allows BMHFP to interact with various biomolecules effectively.

Types of Reactions

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as hydroxide ions.

- Elimination Reactions : Under basic conditions, BMHFP can undergo elimination reactions to form alkenes.

Biological Applications

BMHFP has been investigated for several potential applications:

- Biochemical Assays : Due to its reactive nature, BMHFP may serve as a labeling reagent in biochemical assays.

- Drug Development : Its unique interactions with biological systems make it a candidate for developing fluorinated pharmaceuticals .

- Research Applications : BMHFP is utilized in synthesizing more complex organofluorine compounds and exploring its reactivity in various chemical transformations .

Comparative Analysis with Similar Compounds

BMHFP shares structural similarities with other halogenated compounds but stands out due to its combination of multiple fluorine atoms with a bromine atom. This comparison highlights the unique properties of BMHFP:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,1,1,3,3,3-Hexafluoro-2-methylpropane | C₄H₃F₆ | Lacks bromine; used in similar synthetic pathways. |

| 2-Bromo-2-methylpropane | C₄H₉Br | Contains bromine but fewer fluorine atoms. |

| 2-Fluoro-2-methylpropane | C₄H₉F | Contains fluorine; less reactive than BMHFP. |

Case Studies and Research Findings

Research studies have begun to explore the biological implications of BMHFP:

- Reactivity Studies : Investigations into how BMHFP interacts with nucleophiles have shown that it can effectively participate in substitution reactions leading to the formation of various derivatives.

- Potential Toxicity : As with many organofluorine compounds, understanding the toxicity profile is crucial. Initial studies indicate that while BMHFP exhibits irritant properties , further toxicological assessments are necessary.

Q & A

Basic Research Questions

Q. What are the primary reactivity characteristics of 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane in nucleophilic substitution reactions, and how do solvent/base systems influence reaction outcomes?

- Methodological Answer : The compound acts as a precursor for hexafluoroisobutylene (HFIB) under basic conditions. Alkali metal bases (e.g., NaOH) favor β-elimination, yielding pentafluorinated alkenes as byproducts. In contrast, tetrabutylammonium fluoride (TBAF) promotes selective hydrofluorination via a tandem elimination/allylic shift mechanism, enabling the formation of hexafluoroisobutyl derivatives. Solvent polarity and base strength must be optimized to suppress competing pathways .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound in research settings?

- Methodological Answer :

- NMR Spectroscopy : Used to monitor reaction intermediates (e.g., HFIB formation) and confirm regioselectivity in hydrofluorination (e.g., NMR for fluorine environments) .

- Gas Chromatography (GC) : Essential for distinguishing isomers. For example, 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) elutes at 2.281 min, while the toxic isomer HFC-236ea elutes at 2.632 min (column: HP-5, 30 m × 0.32 mm × 0.25 µm) .

Advanced Research Questions

Q. How does the tandem elimination/allylic shift/hydrofluorination mechanism enable the synthesis of hexafluoroisobutyl derivatives, and what experimental evidence supports this pathway?

- Methodological Answer :

- Mechanism :

Elimination : Base-induced β-elimination of HBr generates HFIB.

Allylic Shift : HFIB undergoes allylic rearrangement under fluorophilic conditions.

Hydrofluorination : TBAF facilitates HF addition to the alkene, yielding hexafluoroisobutylated products.

- Evidence : In situ NMR confirms HFIB intermediates, and kinetic studies show TBAF’s role in suppressing alkene formation .

Q. What strategies are effective in mitigating isomer contamination during the synthesis and application of this compound?

- Methodological Answer :

-

Chromatographic Separation : Use GC with polar columns (e.g., HP-INNOWax) to resolve isomers. Retention time differences (Table 1) allow precise quantification.

-

Reaction Optimization : Avoid alkali metal bases to minimize HFC-236ea formation during synthesis .

Table 1. GC Retention Times for Hexafluoropropane Isomers

Isomer Retention Time (min) HFC-236fa (desired) 2.281 HFC-236ea (toxic) 2.632

Q. What methodological considerations are essential for incorporating this compound into diastereoselective syntheses of fluorinated amino acids?

- Methodological Answer :

- Chiral Nickel Complexes : React the compound with Schiff base-nickel complexes to achieve diastereoselective fluoroalkylation.

- Hydrolysis : Acidic hydrolysis of the nickel complex yields enantiopure fluorinated amino acids (e.g., (S)-5,5,5,5',5',5'-hexafluoroleucine). Key factors include strict temperature control (-20°C) and anhydrous conditions to prevent racemization .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory environments, particularly regarding its thermal stability and asphyxiant risks?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.